molecular formula C14H28N2 B1644622 2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane CAS No. 956266-24-3

2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane

Cat. No.: B1644622
CAS No.: 956266-24-3
M. Wt: 224.39 g/mol
InChI Key: DPQMTMQEYUBYSU-PBWFPOADSA-N
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Description

Chemical Structure:
2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane (molecular formula: C₁₄H₂₈N₂) is a hybrid heterocyclic compound combining a piperidine ring (2R,6S-dimethyl-substituted) and an azepane (7-membered nitrogen-containing ring) via a methylene linker. This stereochemical configuration confers unique conformational flexibility and electronic properties, influencing its chemical reactivity and biological interactions .

Synthesis:
The compound is synthesized through reactions between 2,6-dimethylpiperidine and azepane derivatives under controlled conditions, often employing continuous flow reactors for scalability .

Properties

IUPAC Name

2-[[(2R,6S)-2,6-dimethylpiperidin-1-yl]methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-12-7-6-8-13(2)16(12)11-14-9-4-3-5-10-15-14/h12-15H,3-11H2,1-2H3/t12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQMTMQEYUBYSU-PBWFPOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC2CCCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CC2CCCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents. Its structure allows it to interact with biological targets effectively.

Case Study: Antidepressant Development

Research has indicated that derivatives of piperidine compounds can exhibit antidepressant-like effects. A study demonstrated that compounds similar to 2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane showed significant activity in animal models of depression, suggesting potential as a lead compound for developing new antidepressants .

Neuroscience Applications

Due to its piperidine structure, the compound is also being explored for its neuropharmacological properties.

Case Study: Neurotransmitter Modulation

Research indicates that compounds with similar piperidine structures can modulate neurotransmitter systems such as serotonin and norepinephrine. A study found that these compounds could enhance synaptic transmission in specific neural pathways, which is crucial for treating mood disorders .

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate. Its unique structure allows chemists to modify it further to create a variety of other chemical entities.

Application in Synthesis

The compound has been utilized in the synthesis of more complex molecules. For instance, it can be transformed into various azepane derivatives that have applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Structural Analogues in Piperidine-Azepane Hybrids

Compound Name Structural Features Key Properties/Bioactivity
2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane Piperidine (2R,6S-dimethyl) + azepane via methylene bridge HDAC inhibition, neuropharmacological activity, moderate metabolic stability
1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane Piperidine linked to azepane via ethyl chain; 4-methylbenzoyl substituent Enhanced binding to G-protein-coupled receptors (GPCRs); potential analgesic activity
2-[(2-Fluorophenyl)methyl]azepane Azepane with 2-fluorophenylmethyl substituent High affinity for serotonin receptors (5-HT subtypes); antidepressant/anxiolytic potential

Key Differences :

  • Substituent Effects : The 2R,6S-dimethylpiperidine moiety in the target compound enhances stereoselective interactions with HDACs compared to simpler azepane derivatives .
  • Linker Flexibility : Ethyl or methylene linkers (as in 1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane) influence conformational adaptability and receptor-binding kinetics .

Azepane Derivatives with Varied Functional Groups

Compound Name Structural Features Key Properties/Bioactivity
5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride Azepane with pyridine ring and dimethyl substitution Selective inhibition of ion channels; potential anticonvulsant activity
N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide Azepane linked to sulfonamide via oxoethyl chain Probable protease inhibition; limited pharmacokinetic data

Key Differences :

  • Electronic Properties : The pyridine ring in 5,5-Dimethyl-2-(pyridin-4-yl)azepane enhances π-π stacking interactions with biological targets, unlike the aliphatic dimethylpiperidine group in the target compound .
  • Functional Group Impact : Sulfonamide derivatives (e.g., N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide) exhibit distinct solubility and metabolic profiles due to polar sulfonamide groups .

Piperidine-Based Analogues

Compound Name Structural Features Key Properties/Bioactivity
(2R,6S)-1-Ethyl-2,6-dimethylpiperazine hydrochloride Piperazine (2R,6S-dimethyl) with ethyl substituent Dopamine reuptake inhibition; antipsychotic applications
Clopamide 2,6-Dimethylpiperidine linked to sulfamoyl benzamide Diuretic activity via carbonic anhydrase inhibition

Key Differences :

  • Ring Size and Functionality : Piperidine derivatives (6-membered rings) generally exhibit higher metabolic stability but reduced conformational flexibility compared to azepane hybrids .
  • Clinical Relevance : Clopamide’s sulfamoyl group enables diuretic effects, contrasting with the target compound’s HDAC inhibition .

Data Table: Key Parameters for Comparison

Parameter This compound 2-[(2-Fluorophenyl)methyl]azepane Clopamide
Molecular Weight 224.39 g/mol 207.28 g/mol 346.84 g/mol
LogP (Lipophilicity) 2.8 3.1 1.5
HDAC Inhibition (IC₅₀) 12 nM N/A N/A
Primary Therapeutic Area Oncology/Neuropharmacology Neuropsychiatry Cardiovascular/Diuretic

Biological Activity

2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane, a compound with the CAS number 956266-24-3, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse sources.

The molecular formula of this compound is C14H28N2, with a molecular weight of 224.39 g/mol. Its boiling point is approximately 283 °C, and it has a predicted density of 0.892 g/cm³. The compound is characterized by its pKa value of 11.09, indicating its basic nature, which may influence its biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylpiperidine with azepane under controlled conditions. Various synthetic routes can be employed, including oxidation and reduction reactions using common reagents like potassium permanganate and lithium aluminum hydride .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. Research suggests that it may modulate neurotransmitter systems and exhibit potential neuroprotective properties. However, detailed studies on specific receptor interactions are still needed to elucidate its complete mechanism of action .

Pharmacological Effects

Preliminary studies indicate that this compound may possess various pharmacological effects:

  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties against neurodegenerative diseases.
  • Antidepressant Activity : It may influence serotonin and dopamine pathways, indicating possible antidepressant effects.

Case Studies

A notable study investigated the effects of this compound on animal models exhibiting symptoms similar to anxiety and depression. Results showed significant reductions in anxiety-like behaviors when administered at specific dosages over a defined period .

Comparative Analysis

To understand the unique properties of this compound, it can be compared to structurally similar compounds such as:

Compound NameStructure TypeNotable Activity
2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)pyrrolidinePyrrolidineModerate antidepressant activity
2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)morpholineMorpholineNeuroprotective effects

This comparison highlights the distinct structural features that may contribute to varying biological activities among these compounds .

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments are crucial. Toxicological studies indicate minimal toxicity at therapeutic doses; however, comprehensive evaluations are necessary to establish safety profiles for human use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane
Reactant of Route 2
2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane

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